

A Technical Guide to 2-Aminobenzhydrazide: A Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Aminobenzhydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-aminobenzhydrazide**, a key building block in the synthesis of a wide array of biologically active heterocyclic compounds. This document details its fundamental properties, synthesis of important derivatives, experimental protocols for their evaluation, and insights into their mechanisms of action and associated signaling pathways.

Core Properties of 2-Aminobenzhydrazide

2-Aminobenzhydrazide, also known as anthranilic acid hydrazide, is a valuable scaffold in medicinal chemistry due to its reactive amino and hydrazide functional groups. These allow for its elaboration into a variety of heterocyclic systems with significant therapeutic potential.

Property	Value	Citations
CAS Number	1904-58-1	[1] [2]
Molecular Formula	C ₇ H ₉ N ₃ O	[1]
Molecular Weight	151.17 g/mol	[2] [3]
Appearance	White to cream to pink to brown crystalline powder	[1]
Melting Point	121-125 °C	[2]

Synthetic Applications and Bioactive Derivatives

2-Aminobenzhydrazide serves as a versatile starting material for the synthesis of numerous heterocyclic compounds, including quinazolines, Schiff bases, oxadiazoles, and triazoles.^[4] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.

Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities.^[5] **2-Aminobenzhydrazide** can be utilized in the synthesis of quinazolinone derivatives.

Experimental Protocol: Synthesis of Quinazolinone Derivatives from 2-Aminobenzamides

This protocol is adapted from a method for the catalytic coupling of 2-aminobenzamides with amines to form quinazolinone products.^[6]

Materials:

- 2-Aminobenzamide
- Benzylamine
- Dioxane
- Ruthenium catalyst system (e.g., 1/L1 as described in the cited literature)

Procedure:

- In a reaction vessel, combine 2-aminobenzamide (0.5 mmol) and benzylamine (0.7 mmol) in dioxane (2 mL).
- Add the ruthenium catalyst system (e.g., 1 (3 mol %)/L1 (10 mol %)).
- Seal the vessel and heat the reaction mixture to 140 °C.

- Monitor the reaction progress by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
- Upon completion, cool the reaction mixture and purify the quinazolinone product using appropriate chromatographic techniques.

Synthesis of Schiff Bases and Their Metal Complexes

Schiff bases derived from **2-aminobenzhydrazide** are another important class of compounds with significant biological activity, particularly antimicrobial properties.^[7]

Experimental Protocol: Synthesis of a Schiff Base from **2-Aminobenzhydrazide**

This protocol describes a general method for the condensation of **2-aminobenzhydrazide** with an aldehyde.

Materials:

- **2-Aminobenzhydrazide**
- Substituted Benzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde)
- Ethanol

Procedure:

- Dissolve **2-aminobenzhydrazide** (0.02 mol) in 30 mL of ethanol in a round-bottomed flask.
- Gradually add a solution of the substituted benzaldehyde (0.02 mol) in 10 mL of ethanol to the flask.
- Reflux the reaction mixture for 5 hours.
- Cool the mixture to room temperature to allow for the precipitation of the Schiff base.
- Collect the product by filtration and recrystallize from ethanol.^[8]

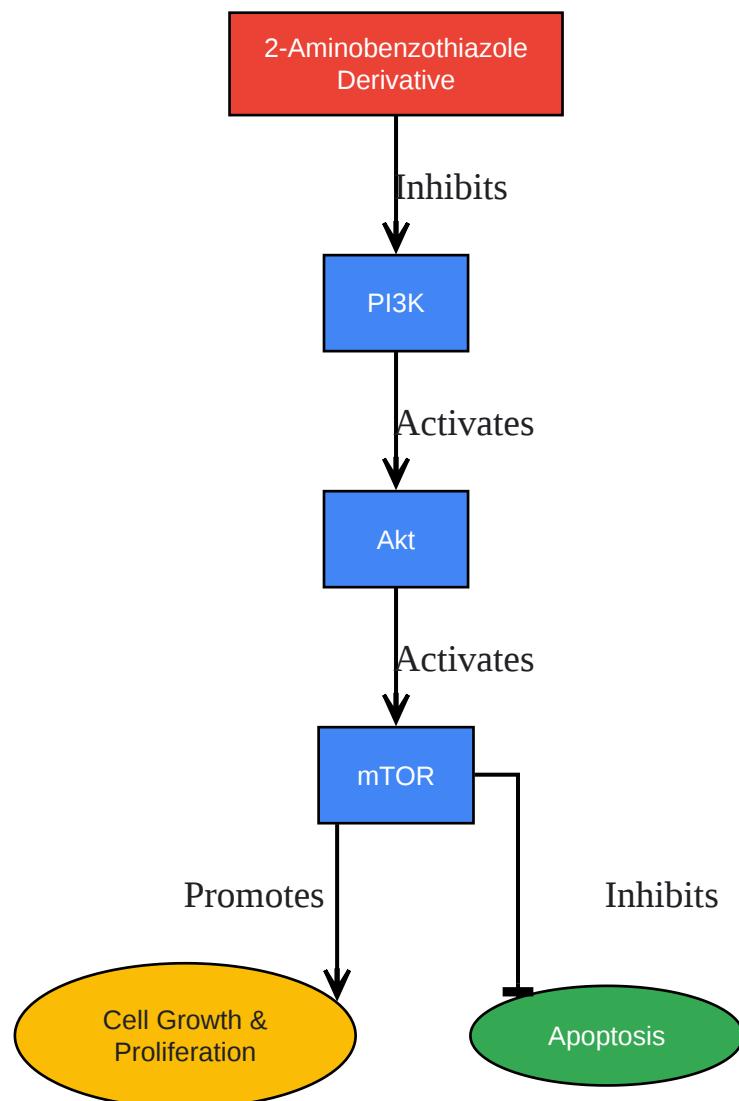
Biological Activities and Mechanisms of Action

Derivatives of **2-aminobenzhydrazide** have shown promise in various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity and Associated Signaling Pathways

Numerous derivatives of 2-aminobenzothiazole, a structural analog that can be synthesized from related precursors, have demonstrated potent anticancer activity.^[3] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One of the primary targets is the PI3K/Akt/mTOR signaling pathway.^[4] Inhibition of phosphoinositide 3-kinase (PI3K) prevents the phosphorylation of Akt, which in turn inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. This cascade ultimately leads to cell cycle arrest and apoptosis.^[4]



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PI3K/Akt/mTOR signaling pathway inhibition.

Other targeted pathways include those regulated by receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical for tumor growth and angiogenesis.[\[3\]](#)

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[\[4\]](#)

Materials:

- Cancer cell lines (e.g., A549, SW480)[9]
- 96-well plates
- Cell culture medium (e.g., DMEM with 10% FBS)
- **2-Aminobenzhydrazide** derivatives (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- Microplate reader

Procedure:

- Seed cancer cells in 96-well plates at a suitable density and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
- Incubate for a specified period (e.g., 48 or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[4]

Antimicrobial Activity

Schiff bases and other derivatives of **2-aminobenzhydrazide** have been reported to possess significant antibacterial and antifungal properties.[10] The proposed mechanism of action for many Schiff bases involves the chelation of metal ions essential for microbial growth or interaction with cellular proteins, leading to disruption of normal cellular processes.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of a compound.[\[11\]](#)

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Fungal strains (e.g., *Aspergillus niger*, *Candida albicans*)
- Nutrient agar (for bacteria) or Potato Dextrose Agar (for fungi)
- Sterile petri dishes
- Test compounds dissolved in a suitable solvent (e.g., DMSO)
- Positive control (standard antibiotic/antifungal)
- Sterile cork borer

Procedure:

- Prepare and sterilize the agar medium and pour it into petri dishes.
- Once solidified, spread a standardized inoculum of the test microorganism on the agar surface.
- Create wells in the agar using a sterile cork borer.
- Add a defined volume of the test compound solution, solvent control, and positive control into separate wells.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[\[11\]](#)

Conclusion

2-Aminobenzhydrazide is a cornerstone molecule for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its derivatives have demonstrated promising anticancer and antimicrobial activities, often through the modulation of critical cellular signaling pathways. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel compounds derived from this versatile precursor, paving the way for the development of new and effective therapeutic agents.

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- To cite this document: BenchChem. [A Technical Guide to 2-Aminobenzhydrazide: A Versatile Precursor in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b158828#2-aminobenzhydrazide-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b158828#2-aminobenzhydrazide-cas-number-and-molecular-weight)

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